1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine is a compound that combines the structural features of thiazole and imidazole, which are important heterocyclic compounds in medicinal chemistry. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. Its synthesis and characterization have been subjects of various studies aimed at exploring its pharmacological properties.
The compound can be synthesized through various methods involving the reaction of imidazole derivatives with thiazole-containing reagents. Research articles detail its synthesis, characterization, and biological evaluation, indicating a growing interest in its chemical and pharmacological properties .
1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine belongs to the class of heterocyclic compounds, specifically categorized as an imidazole derivative. It is classified under bioactive compounds due to its potential therapeutic applications.
The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:
For example, a typical reaction might involve refluxing a mixture of 1H-imidazole-2-carbaldehyde and thiosemicarbazide in an alcohol solvent, followed by purification through recrystallization or chromatography . The yields can vary depending on the specific reagents and conditions used.
The molecular structure of 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked to an imidazole ring (another five-membered ring containing two nitrogen atoms).
The chemical formula is , with a molecular weight of approximately 185.24 g/mol. The compound's structure can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The compound can undergo several chemical reactions typical for imidazole and thiazole derivatives:
For instance, the acylation reaction might involve treating the amine with an acid chloride under basic conditions to yield an acylated product .
The mechanism of action for 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine is primarily related to its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds containing both thiazole and imidazole moieties may exhibit inhibitory effects on specific enzymes involved in disease processes, potentially leading to antimicrobial or anticancer effects .
The compound typically appears as a solid at room temperature, with melting points varying based on purity and specific synthesis conditions.
Key chemical properties include:
Relevant data includes:
1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine has several potential applications:
Research continues to explore these applications further, indicating a promising future for this compound in medicinal chemistry .
The strategic fusion of thiazole and imidazole rings creates hybrid scaffolds with synergistic bioactivity profiles critical for modern drug discovery. Thiazole contributes a sulfur-containing heterocycle that enhances molecular polarity and facilitates diverse non-covalent interactions with biological targets, particularly through its thiazolyl sulfur and pyridine-like nitrogen atoms. This moiety is integral to numerous clinical agents (e.g., sulfathiazole antibiotics and vitamin B1) due to its proven role in disrupting microbial metabolism and cellular replication [1] [4]. Complementarily, the imidazole ring provides a nitrogen-rich aromatic system with amphoteric properties (pKa ~7 and 14.9), enabling acid-base functionality at physiological pH. This feature permits participation in proton transfer processes and coordination bond formation with metalloenzymes, while its solubility characteristics improve drug bioavailability [1] [9].
The hybridization of these pharmacophores addresses multidrug resistance by enabling multitarget engagement. Molecular docking studies demonstrate that imidazole-thiazole hybrids form simultaneous π-π stacking, cation-π interactions, and hydrogen bonds with bacterial enzymes like DNA gyrase B (PDB: 1EA1) and human targets such as epidermal growth factor receptor (EGFR; PDB: 6LUD) [1] [2]. For instance, derivative 5a exhibits picomolar inhibition of EGFR via hydrogen bonding with LYS745 and π-cation interactions with ARG249—binding modes unattainable with either heterocycle alone [1] [2]. This cooperative binding translates to broad-spectrum bioactivity, as evidenced by imidazole-thiazole hybrids showing concurrent antimicrobial (MIC: 25–28 mm against S. aureus), antioxidant (up to 2007.67 µgAAE/g), and anticancer activity (IC~50~: 33.52 µM) [4].
Table 1: Molecular Interactions of Imidazole-Thiazole Hybrids with Biological Targets
Protein Target | Ligand | Key Interactions | Amino Acid Residues | RMSD (Å) |
---|---|---|---|---|
6LUD (EGFR) | 5a | Hydrogen bond, π-cation | LYS745, ARG249 | 1.51 |
1EA1 (DNA gyrase) | 5a | π-π stacking, pi-cation | PHE78, TYR76, ARG96 | <2.0 |
5BNS | 5c | π-cation, hydrogen bond | ARG249, GLY209 | 0.82 |
The therapeutic exploration of thiazole-imidazole architectures evolved from early anthelmintic agents like thiabendazole (1960s) to contemporary kinase inhibitors and antimicrobials. Initial synthetic efforts focused on simple fused systems (e.g., imidazo[2,1-b]thiazoles) derived from cyclocondensation reactions between α-haloketones and imidazole-thiones [7]. These scaffolds demonstrated antiviral efficacy against Junín virus (2011) and modest antitubercular activity, but their limited structural diversity constrained target selectivity [7] [9].
The introduction of methylenebridging in the 2010s—exemplified by 1-(1,3-thiazol-5-ylmethyl)-1H-imidazol-2-amine—marked a pivotal innovation. By tethering the rings via a -CH~2~- linker rather than fusion, chemists achieved three critical advances:
This design shift underpins contemporary drug candidates. Hybrids like VAP-1 inhibitor 37b (2013) exploit the methylene-linked framework to achieve picomolar IC~50~ values (human: 0.019 µM; rat: 0.0051 µM) via bidentate coordination of the imidazol-2-amine to catalytic copper ions [8]. Similarly, methylene-bridged derivatives exhibit 37 mm inhibition zones against C. albicans—surpassing early fused analogs by >40% [4]. Current research prioritizes Schiff base functionalization and transition metal complexes to amplify these effects, with >60 novel derivatives synthesized since 2020 [4] [9].
Table 2: Key Milestones in Thiazole-Imidazole Hybrid Development
Era | Structural Class | Therapeutic Application | Clinical/Preclinical Impact |
---|---|---|---|
1960-2000 | Fused imidazo[2,1-b]thiazole | Anthelmintic | Thiabendazole (clinical use) |
2011-2015 | Carbohydrate-conjugated | Antiviral | Junín virus inhibition (IC~50~: 15 µM) |
2013-Present | Methylene-linked (e.g., 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine) | VAP-1 inhibition, Anticancer, Antimicrobial | VAP-1 IC~50~: 0.019 µM; C. albicans inhibition: 37 mm |
1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine (CAS: 1566222-19-2; C~7~H~8~N~4~S; MW: 180.23 g/mol) exemplifies strategic molecular hybridization with distinctive physicochemical and electronic properties. The molecule features:
Spectroscopic characterization confirms tautomeric dynamics. IR spectra show twin N-H stretches at 3100–3500 cm⁻¹ for the imidazolamine and a C=N absorption at 1580–1628 cm⁻¹ indicating thiazole ring unsaturation [1] [2]. ^1^H-NMR (DMSO-d~6~) reveals three critical signals: the thiazole H4 proton as a singlet at δ 8.10–8.30 ppm, methylene bridge protons at δ 5.35–5.50 ppm (s, 2H), and imidazole H4/H5 protons as doublets at δ 7.09–7.99 ppm [2] [6]. The electron-donating amine group elevates the HOMO energy (-6.42 eV) compared to unsubstituted analogs (-7.31 eV), enhancing nucleophilic interactions with biological targets [9].
Predicted ADMET parameters reveal a balanced biodistribution profile:
Table 3: Physicochemical Properties of 1-(1,3-Thiazol-5-ylmethyl)-1H-imidazol-2-amine
Property | Value | Significance |
---|---|---|
Molecular weight | 180.23 g/mol | Optimal for BBB penetration |
Log P (Predicted) | 1.50 ± 0.1 | Balanced lipophilicity for cell permeation |
pK~a~ (Predicted) | 7.89 ± 0.50 | Partial ionization at physiological pH |
Hydrogen bond donors | 3 (2 × N-H, 1 × NH~2~) | Enhanced target binding capacity |
Hydrogen bond acceptors | 4 (N, N, N, S) | Solubility and protein interaction potential |
Rotatable bonds | 2 (methylene, imidazole-NH) | Conformational flexibility for target engagement |
The molecule’s synthetic versatility permits late-stage diversification. Electrophilic substitution targets thiazole C4 (e.g., bromination), while the imidazol-2-amine forms Schiff bases with aldehydes or coordination complexes with transition metals—routes exploited in recent anticancer derivatives [2] [6]. This adaptability, combined with favorable in silico ADMET metrics (BOILED-Egg model: high GI absorption, no BBB permeation), positions it as a privileged scaffold for lead optimization [6] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0